

CAS number and IUPAC name for cocamidopropyl betaine for research purposes.

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Compound of Interest

Compound Name: Cocamidopropyl betaine

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A Technical Guide to Cocamidopropyl Betaine for Research Applications

Cocamidopropyl betaine (CAPB) is a versatile zwitterionic amphoteric surfactant widely utilized in the pharmaceutical and personal care industries for its excellent foaming, viscosity-building, and anti-irritant properties.[1][2] This technical guide provides an in-depth overview of its chemical identity, synthesis, and key experimental data relevant to researchers, scientists, and drug development professionals.

Chemical Identification

Cocamidopropyl betaine is not a single compound but a mixture of closely related organic compounds derived from coconut oil and dimethylaminopropylamine (DMAPA).[3] The primary component is derived from lauric acid, the main fatty acid in coconut oil.

Identifier	Value	Reference
IUPAC Name	{--INVALID-LINK-- ammonio}acetate	[3]
Other Names	2-[(3-Dodecanamidopropyl)dimethyl aminio]acetate	[3]
CAS Number	61789-40-0, 86438-79-1	[3][4][5]
Molecular Formula	C ₁₉ H ₃₈ N ₂ O ₃	[3]
Molar Mass	342.524 g·mol ⁻¹	[3]

Physicochemical and Purity Specifications

The quality and performance of CAPB are largely determined by its physicochemical properties and the level of impurities from the manufacturing process. Amidoamine (AA) and dimethylaminopropylamine (DMAPA) are notable impurities that have been linked to potential skin sensitization.[3][6]

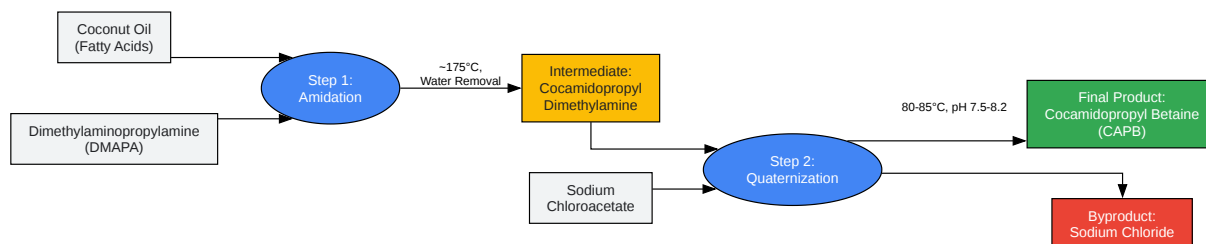
Property	Value	Reference
Appearance	Clear to pale yellow viscous liquid	[3][7]
Density	~1.05 g/cm ³	[3]
Viscosity (30°C)	< 100 cP	[3]
Isoelectric Point	6.25	[8]
Typical Active Concentration	~30% in aqueous solution	[3]
pH (as supplied)	4.5 - 5.5	[9]
Sodium Monochloroacetate	< 5 ppm	[3]
Amidoamine (AA)	< 0.3%	[3]
Dimethylaminopropylamine (DMAPA)	< 15 ppm	[3]
Glycerol	< 3%	[3]

Synthesis of Cocamidopropyl Betaine

The industrial production of CAPB is a two-step process involving an initial amidation reaction followed by a quaternization (carboxymethylation) step.[10][11][12]

Fatty acids derived from coconut oil (primarily lauric acid) are reacted with dimethylaminopropylamine (DMAPA). The primary amine of DMAPA is more reactive than the tertiary amine, leading to the selective formation of an intermediate, cocamidopropyl dimethylamine, also known as amidoamine.[4][10]

The tertiary amine of the amidoamine intermediate is then reacted with sodium chloroacetate (formed from chloroacetic acid and sodium hydroxide) in an aqueous solution.[11][13] This reaction, known as quaternization, forms the betaine structure and sodium chloride as a byproduct.[14] Maintaining an alkaline pH (typically 7.5-8.2) during this step is crucial to ensure the reaction proceeds efficiently and minimizes the final concentration of unreacted amidoamine.[13][14]



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Fig. 1: Manufacturing workflow for **Cocamidopropyl Betaine**.

Experimental Protocols & Data

A common method for the quantification of CAPB in formulations is High-Performance Liquid Chromatography (HPLC) coupled with a Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD).^{[15][16]}

- Objective: To determine the concentration of **Cocamidopropyl Betaine** in a sample matrix.
- Instrumentation: HPLC system with an RI detector and an ODS-3V Inertsil Column (250 x 4.6 mm, 5µm).^[16]
- Mobile Phase: A mixture of methanol and an ammonium acetate buffer is often employed. For an ELSD, a gradient of acetonitrile and buffer can be used.^[15]
- Sample Preparation: Dissolve the sample in a suitable diluent (e.g., 50:50 methanol:water) to a known concentration, typically around 0.1%.^[15]
- Analysis: Inject the prepared sample into the HPLC system. The retention time for CAPB is typically around 7.28 minutes under specific ODS-column conditions.^[16] Quantification is achieved by comparing the peak area to a calibration curve generated from certified reference standards.

- Validation Parameters: According to ICH guidelines, a validated method showed a linearity of $R^2 > 0.99$, a Limit of Detection (LOD) of 60 µg/mL, and a Limit of Quantitation (LOQ) of 200 µg/mL.[16]

Toxicological studies are critical for assessing the safety of CAPB in formulations. Data is typically generated from animal studies.

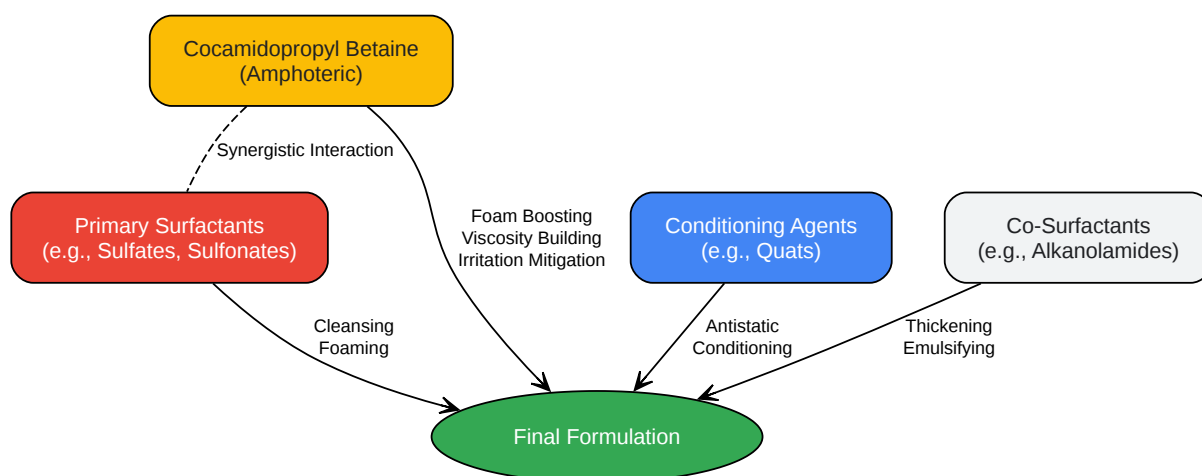
Study Type	Species	Route	Result	Concentration (Active)	Reference
Acute Oral LD ₅₀	Mouse	Oral	4.91 g/kg	30%	[9]
Acute Oral LD ₅₀	Rat	Oral	7.45 ml/kg	30%	[9]
Skin Irritation	Rabbit	Dermal	Mild Irritant (PII = 3.50)	15%	[9]
Skin Irritation	Rabbit	Dermal	Non-irritant (PII = 0.3)	10%	[9]
Eye Irritation	Rabbit	Ocular	Slight Conjunctival Irritation	4.5%	[9]
Repeated Dose (92-day)	Rat	Oral	NOAEL = 250 mg/kg/day	-	[17]

PII: Primary Irritation Index; NOAEL: No-Observed-Adverse-Effect Level

The data indicates that while CAPB is generally mild, it can cause irritation at higher concentrations.[9][17] Safety assessments suggest its use in cosmetic products is safe under current usage conditions, with recommended maximum concentrations of 6% in leave-on products and 30% in rinse-off products.[17]

Logical Relationships in Formulation

In drug development and cosmetic science, CAPB is rarely used in isolation. Its function is dependent on its interaction with other surfactants and the pH of the final formulation.



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Fig. 2: Functional role of CAPB within a typical surfactant system.

As an amphoteric surfactant, CAPB's zwitterionic nature allows it to be compatible with anionic, cationic, and non-ionic surfactants.[7] It is frequently paired with stronger anionic surfactants (like sulfates) to reduce their irritation potential while improving the quality and stability of the foam.[2] This synergistic relationship is a cornerstone of formulating mild yet effective cleansing products.

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